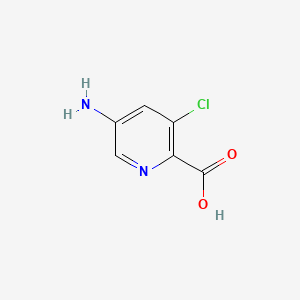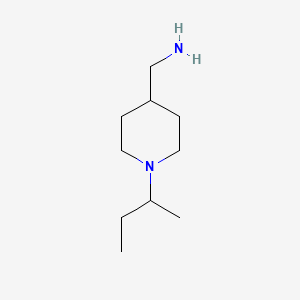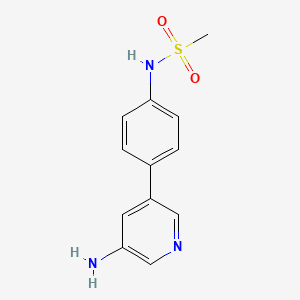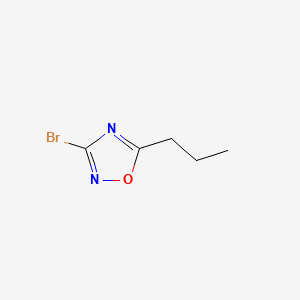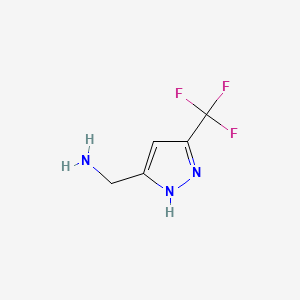
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
Overview
Description
Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring and a trifluoromethyl group (-CF3). They are used in various fields, including agrochemical and pharmaceutical industries . The trifluoromethyl group is often added to organic compounds to improve their stability, lipophilicity, and bioavailability .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines can vary widely depending on the specific compound and the conditions of the reaction. In general, these compounds can participate in various types of organic reactions due to the presence of the pyridine ring and the trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can be influenced by the presence of the trifluoromethyl group and the pyridine ring. These compounds often have high stability and lipophilicity, which can affect their solubility, boiling point, melting point, and other properties .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole, also known as [5-(Trifluoromethyl)-1h-pyrazol-3-yl]methylamine or (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. However, detailed information on specific applications for this compound in scientific research is not readily available in the public domain. The available resources primarily discuss chemical properties, synthesis methods, and safety data sheets without delving into unique applications.
Chemical Properties and Synthesis
- ChemicalBook provides a profile for this compound, including its structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties. It also mentions that it is used for R&D purposes only and not for medicinal, household, or other uses .
Safety Data
- Safety data sheets are available which detail handling precautions and potential hazards associated with this compound .
Synthesis Routes
Safety And Hazards
The safety and hazards associated with trifluoromethylpyridines can depend on the specific compound. Some of these compounds may be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.
Future Directions
Trifluoromethylpyridines have been used in the development of various agrochemicals and pharmaceuticals, and it is expected that many novel applications of these compounds will be discovered in the future . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds valuable tools in the discovery of new drugs .
properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMWMOKKONGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

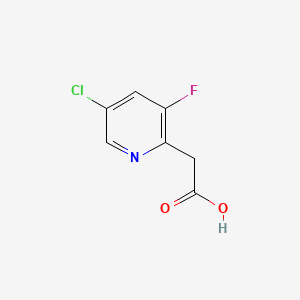

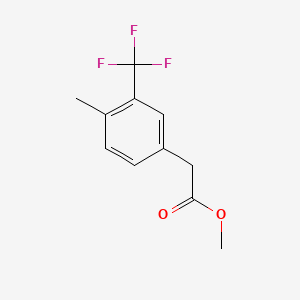




![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

